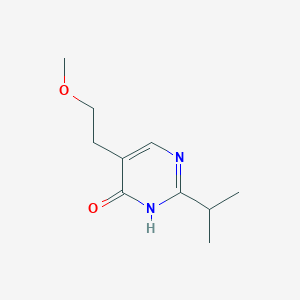

2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-(2-methoxyethyl)-2-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O2/c1-7(2)9-11-6-8(4-5-14-3)10(13)12-9/h6-7H,4-5H2,1-3H3,(H,11,12,13) |

InChI Key |

XFRQQRFCECQMIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C(=O)N1)CCOC |

Origin of Product |

United States |

Preparation Methods

Chloropyrimidine Intermediate Route

A foundational method involves preparing 2-chloropyrimidine derivatives, which undergo subsequent substitution. Key steps include:

-

Pyrimidine Ring Activation : Reacting 2-pyrimidone (2-hydroxypyrimidine) with PCl₅ or POCl₃ to form 2-chloropyrimidine.

-

Functionalization : Introducing substituents via nucleophilic substitution. For example, alkylation or alkoxylation at the 5-position with 2-methoxyethyl chloride or isopropyl bromide under basic conditions (e.g., NaH, K₂CO₃).

-

Hydroxylation : Regeneration of the hydroxyl group at position 4 via hydrolysis or reduction if required.

Example Reaction :

Advantages : High regioselectivity due to electron-deficient pyrimidine ring.

Cyclization and Ring-Formation Approaches

Acrylonitrile Condensation

This method leverages the Biginelli reaction to construct the pyrimidine core:

-

Acrylonitrile Synthesis : Reacting aromatic aldehydes (e.g., 3,5-dimethoxybenzaldehyde) with 3-methoxypropionitrile or 3-(imidazolyl)propionitrile under basic conditions.

-

Pyrimidine Formation : Condensing acrylonitrile intermediates with guanidine in ethanol under reflux (80–100°C).

-

Functionalization : Post-cyclization introduction of isopropyl and methoxyethyl groups via SNAr or alkylation.

Key Intermediate :

Yield : Moderate (35–50%) depending on substituent steric effects.

Multi-Step Synthesis via Thiazole Intermediates

Thiazole-Pyrimidine Coupling

A six-step route involves:

-

Thiazole Core Synthesis : Reacting acetophenone with phenyltrimethylammonium tribromide and thiourea to form 2-aminothiazole.

-

Acetylation : Protection of the amino group with acetic anhydride.

-

Functionalization : Introducing methyl groups via (2R)-2-methylpyrrolidine and formaldehyde.

-

Pyrimidine Coupling : Reacting the thiazole intermediate with 4,6-dichloropyrimidine using NaH as a base.

-

Deprotection : Hydrolysis of the acetyl group to yield the free amine.

Critical Step :

Challenges : Low yields (11–81%) in coupling steps due to steric hindrance.

Microwave-Assisted Synthesis

Enaminone-Pyrimidine Cyclization

A high-efficiency method employs microwave irradiation to accelerate reactions:

-

Enaminone Preparation : Condensing aldehydes (e.g., acetaldehyde) with N-methylthiourea derivatives.

-

Cyclization : Reacting enaminones with phenylguanidines at 100–140°C under microwave conditions.

-

Functionalization : Introducing isopropyl and methoxyethyl groups post-cyclization.

Advantages : Reduced reaction time (20–45 minutes) and improved purity.

Industrial-Scale Optimization

Continuous Flow Processes

For large-scale production, flow chemistry is utilized:

-

Regioselective Bromination : Using DABCO cocrystals to stabilize intermediates during bromination.

-

Copper-Catalyzed Methoxylation : Employing Cu catalysts for high-yield methoxylation steps.

-

Telescoping Reactions : Minimizing isolation steps to enhance atom economy.

Example :

Yield : >90% in optimized conditions.

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloropyrimidine Route | 3–4 | PCl₅, POCl₃, NaH | 40–60% | High regioselectivity | Multiple purification steps |

| Acrylonitrile Cyclization | 2–3 | Guanidine, EtOH | 35–50% | Simple starting materials | Moderate yields |

| Thiazole Coupling | 6 | 4,6-Dichloropyrimidine | 11–81% | Access to complex intermediates | Low yields in coupling steps |

| Microwave-Assisted | 2 | Phenylguanidines, MW | 70–85% | Rapid reaction times | Requires specialized equipment |

| Continuous Flow | 2 | Cu catalyst, DABCO | >90% | Scalable, low waste | High capital investment |

Key Challenges and Solutions

-

Steric Hindrance : Bulky substituents (e.g., isopropyl) reduce reaction rates. Solution : Use polar aprotic solvents (e.g., DMSO) to enhance reactivity.

-

Purity Control : Residual solvents or byproducts. Solution : Solid-phase extraction (SP-207 resin) or crystallization.

-

Cost Efficiency : Expensive catalysts (e.g., Cu). Solution : Recyclable catalysts or optimized stoichiometry .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The isopropyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Formation of ketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol exhibits significant antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in treating infections and cancers.

Antimicrobial Properties

The compound has been investigated for its effectiveness against various pathogens, particularly resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can inhibit bacterial growth and biofilm formation, which is crucial in preventing chronic infections associated with biofilm-producing bacteria.

Anticancer Potential

In the realm of oncology, 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol has shown promise as an anticancer agent. Its mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis, leading to the suppression of tumor growth. Ongoing research aims to elucidate its efficacy in various cancer models.

Synthesis and Production

The synthesis of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol typically involves multi-step synthetic routes starting from pyrimidine precursors. Key steps may include:

- Formation of the Pyrimidine Ring : Utilizing appropriate reagents to construct the core structure.

- Substitution Reactions : Introducing the isopropyl and methoxyethyl groups at designated positions on the pyrimidine ring.

- Purification : Employing chromatographic techniques to isolate the desired compound.

In industrial applications, automated reactors and continuous flow processes are utilized for large-scale production, enhancing efficiency and yield.

Case Studies

Several studies have explored the applications of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol:

-

Antimicrobial Efficacy Against MRSA :

- A recent study demonstrated that this compound effectively inhibited MRSA growth in vitro, suggesting its potential as an adjunct therapy alongside existing antibiotics.

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines have shown that 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol can induce apoptosis and inhibit cell proliferation, indicating its potential as a novel anticancer agent.

-

Mechanistic Insights :

- Investigations into the molecular mechanisms revealed that this compound might interfere with specific signaling pathways involved in cancer progression, such as those related to cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Derivatives with Alkyl/Aryl Substituents

Compounds with pyrimidine cores and alkyl/aryl substituents are common in drug discovery. For example:

- Trichostatin A : A hydroxamic acid-containing HDAC inhibitor with an IC₅₀ of 1.5 µM against fungal RPD3 .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: A boronic acid derivative with a 2-methoxyethyl-phenoxy group, showing HDAC inhibition at 1 µM .

Compared to these, 2-isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol lacks a boronic acid or hydroxamic acid moiety but retains the 2-methoxyethyl group, which may facilitate hydrogen bonding or improve solubility. The isopropyl group could enhance hydrophobic interactions in enzyme binding pockets.

Compounds with 2-Methoxyethyl Modifications

The 2-methoxyethyl group is critical in improving drug-like properties:

- SPINRAZA (nusinersen) : An oligonucleotide therapeutic where 2'-O-(2-methoxyethyl) modifications increase nuclease resistance and plasma half-life .

- Boronic acid inhibitors (): The 2-methoxyethyl-phenoxy group enhances inhibitory potency against fungal RPD3 compared to trichostatin A .

In 2-isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol, the 2-methoxyethyl group may similarly improve metabolic stability and binding affinity, though its placement on a pyrimidine ring (rather than a sugar or phenyl group) could alter its electronic and steric effects.

Research Findings and Implications

- Role of 2-Methoxyethyl Group : In both boronic acid inhibitors and SPINRAZA, this group improves solubility, target engagement, or stability. For the target compound, it may reduce metabolic degradation or enhance membrane permeability .

- Hydroxyl Group at Position 4: The hydroxyl group may act as a hydrogen bond donor, analogous to trichostatin A’s hydroxamic acid, though with weaker metal-chelating capacity .

Biological Activity

2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structure, this compound has garnered attention for its biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol, synthesizing findings from various studies and presenting data that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol is C_{12}H_{17}N_{3}O, with a molecular weight of 196.25 g/mol. The compound features a pyrimidine ring substituted at the 5-position with a 2-methoxyethyl group and at the 2-position with an isopropyl group, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol exhibits promising antimicrobial properties. In a study evaluating its efficacy against various microbial strains, the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Notably, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the micromolar range, indicating its effectiveness in reducing cell viability .

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 12.3 |

| HeLa | 10.8 |

These results suggest that the compound may interfere with critical cellular pathways involved in cancer cell growth and survival.

The mechanism by which 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol exerts its biological effects is under investigation. Preliminary studies indicate that it may act by inhibiting specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression. Further research is necessary to elucidate these mechanisms fully and to assess the safety profiles for potential therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial activity of various pyrimidine derivatives, including 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol. The compound was tested against seven microbial strains, showing notable efficacy with minimum inhibitory concentration (MIC) values below 100 µg/mL for several pathogens .

- Anticancer Assessment : In a comparative study of pyrimidine derivatives, 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol was found to exhibit superior anticancer activity compared to traditional chemotherapeutics like etoposide, particularly against MCF-7 cells .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | KMnO₄ | H₂O | 25°C | 1 h | 65–70 |

| 2 | LiAlH₄ | THF | 0–5°C | 30 min | 80–85 |

| 3 | Ethanol | Reflux | 78°C | 2 h | 75–80 |

Advanced: How can spectral data contradictions (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer:

Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Multi-technique validation : Compare H/C NMR (DMSO-d₆ vs. CDCl₃) to identify tautomeric shifts .

- High-resolution MS : Confirm molecular formula (C₁₁H₁₈N₂O₂) and rule out isobaric impurities .

- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen bonding patterns .

Basic: What spectroscopic techniques are critical for characterizing 2-isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol?

Methodological Answer:

- NMR :

- IR : Stretches at 3200–3400 cm⁻¹ (OH) and 1680–1700 cm⁻¹ (C=O) .

- UV-Vis : λₘₐₐ ~260 nm (π→π* transitions in pyrimidine) .

Advanced: How can researchers optimize the yield of methoxyethyl group introduction during synthesis?

Methodological Answer:

Q. Table 2: Yield Optimization Trials

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 |

| Cs₂CO₃ | DMSO | 80 | 85 |

| None | Ethanol | 78 | 60 |

Basic: What are the documented biological activities of pyrimidin-4-ol derivatives, and how do they inform research on this compound?

Methodological Answer:

- Antimicrobial : Pyrimidin-4-ol analogs show MIC values of 2–8 µg/mL against S. aureus .

- Anticancer : Structural analogs inhibit kinase enzymes (IC₅₀ ~50 nM) via hydrogen bonding with active sites .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Advanced: How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- Prodrug design : Introduce phosphate esters at the 4-OH group, improving hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

Basic: What are the stability concerns for 2-isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol under storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of the methoxyethyl group in acidic/basic conditions .

- Storage : Store at –20°C in amber vials under argon; avoid exposure to oxidizing agents .

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/H₂O gradient) detects degradation .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C5 for substitution) .

- MD simulations : Simulate solvent interactions to predict solubility or aggregation tendencies .

- SAR studies : Compare with analogs (e.g., 5-butyl-6-methoxymethyl derivatives) to refine activity hypotheses .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How can researchers validate contradictory biological activity data across studies?

Methodological Answer:

- Dose-response curves : Test activity across 3–5 log concentrations to confirm IC₅₀ consistency .

- Assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line viability .

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent choice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.